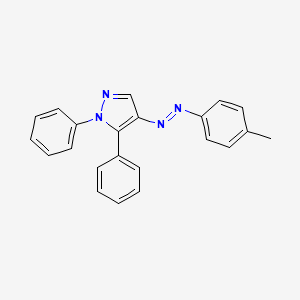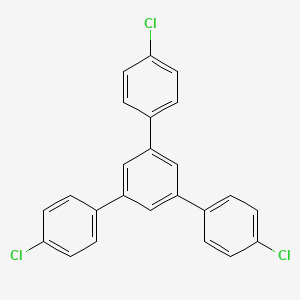
m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)-: is an organic compound with the IUPAC name 1,3,5-tris(4-chlorophenyl)benzene . It is a derivative of m-terphenyl, where the central benzene ring is substituted with three chlorophenyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One of the methods to synthesize m-terphenyl derivatives involves the cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Grignard Reaction: Another method involves the addition of a Grignard reagent to 1,3-cyclohexanedione, followed by various coupling reactions to introduce the chlorophenyl groups.
Industrial Production Methods: Industrial production methods for m-terphenyl derivatives often involve large-scale cyclocondensation reactions or transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- can undergo electrophilic aromatic substitution reactions due to the presence of multiple aromatic rings.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Products: Depending on the substituents introduced, various chlorinated or nitrated derivatives of m-terphenyl can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction Products: Reduction typically results in the formation of partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligands in Coordination Chemistry: m-Terphenyl derivatives are used as ligands in coordination chemistry due to their ability to stabilize metal complexes.
Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: Some m-terphenyl derivatives are used as probes in biological studies to investigate protein-ligand interactions.
Industry:
Wirkmechanismus
The mechanism of action of m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- largely depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The aromatic rings provide a rigid framework that can stabilize the metal center through π-π interactions and coordination bonds .
Vergleich Mit ähnlichen Verbindungen
m-Terphenyl: The parent compound, without the chlorophenyl substitutions.
p-Terphenyl: A structural isomer where the phenyl groups are in the para position relative to each other.
o-Terphenyl: Another isomer with phenyl groups in the ortho position.
Uniqueness:
Structural Rigidity: The presence of multiple chlorophenyl groups in m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- provides additional steric hindrance, making it more rigid compared to its isomers.
Chemical Reactivity: The chlorophenyl groups can participate in various substitution reactions, making this compound versatile in organic synthesis.
Eigenschaften
CAS-Nummer |
6326-61-0 |
|---|---|
Molekularformel |
C24H15Cl3 |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
1,3,5-tris(4-chlorophenyl)benzene |
InChI |
InChI=1S/C24H15Cl3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H |
InChI-Schlüssel |
BAJUYIOFBOPJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



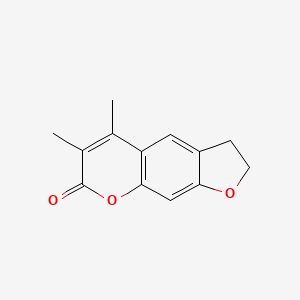
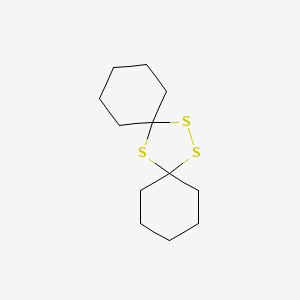
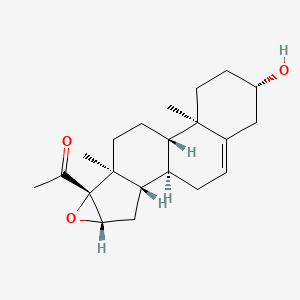
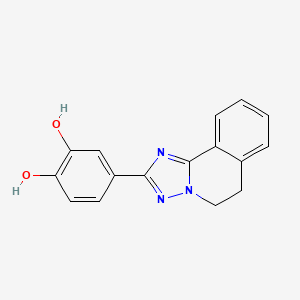

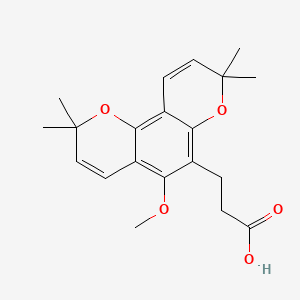
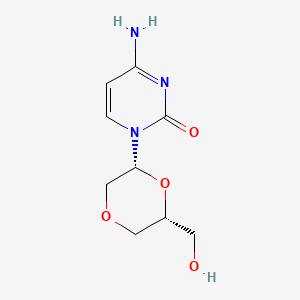
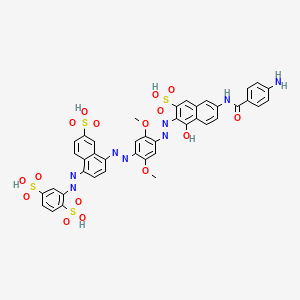
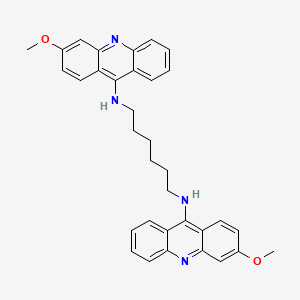
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)


